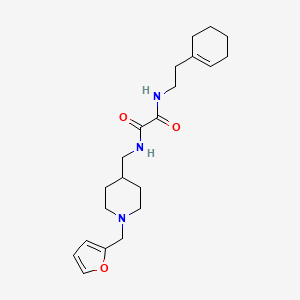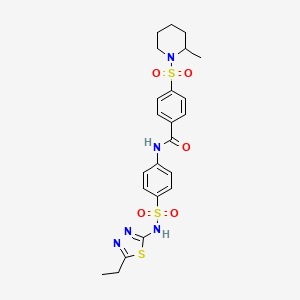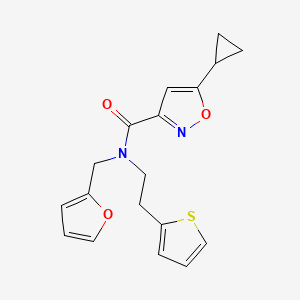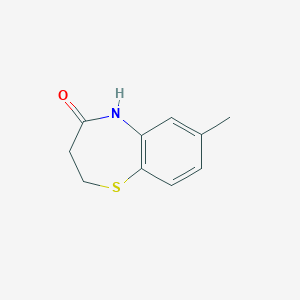
3-(1-(2-(ethylthio)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(2-(ethylthio)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a synthetic compound with a unique molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(ethylthio)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one involves multiple steps:
Formation of the 1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one core: : This step usually involves the condensation of appropriate hydrazines with carboxylic acids under acidic conditions.
Attachment of the piperidine ring: : The piperidinyl moiety can be introduced through alkylation reactions, where a suitable piperidine derivative is reacted with the triazolone core.
Incorporation of the ethylthio benzoyl group: : This final step involves the coupling of the ethylthio benzoyl group to the piperidinyl triazolone intermediate, typically via acylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may follow similar synthetic routes but optimized for large-scale production. This typically involves:
High-yield reaction conditions.
Efficient purification processes to obtain the desired product with high purity.
Scalable techniques that ensure consistent quality and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-(2-(ethylthio)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: : The ethylthio group can be oxidized to the corresponding sulfoxide or sulfone.
Reduction: : Functional groups like ketones or nitro groups (if present) can be reduced to alcohols or amines, respectively.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or triazolone moieties.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Reagents such as halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.
Major Products
Oxidation products: : Sulfoxides or sulfones.
Reduction products: : Alcohols or amines.
Substitution products: : Halogenated derivatives or other substituted analogs.
Applications De Recherche Scientifique
3-(1-(2-(ethylthio)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one has numerous applications:
Chemistry: : Used as a building block in organic synthesis and in studying reaction mechanisms.
Biology: : Potential role in understanding biological processes and as a probe in biochemical assays.
Medicine: : Investigated for therapeutic potential, particularly in targeting specific receptors or enzymes.
Industry: : Utilized in the development of novel materials or as a catalyst in chemical processes.
Mécanisme D'action
The compound's effects are exerted through interactions with specific molecular targets:
Binding to receptors or enzymes: : The molecular structure allows it to fit into active sites, modulating their activity.
Pathways involved: : It can affect signal transduction pathways, metabolic processes, or cellular functions.
Comparaison Avec Des Composés Similaires
Uniqueness
Compared to other triazolone derivatives, 3-(1-(2-(ethylthio)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one stands out due to:
Structural complexity: : Unique combination of functional groups.
Reactivity: : Diverse chemical reactions it can undergo.
Similar Compounds
1-phenyl-1H-1,2,4-triazol-3-yl derivatives: : These share the triazolone core but differ in other substituents.
Benzoylpiperidine derivatives: : These compounds have similarities in the piperidinyl moiety and benzoyl group but differ in the triazolone structure.
Propriétés
IUPAC Name |
5-[1-(2-ethylsulfanylbenzoyl)piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-3-30-20-14-8-7-13-19(20)22(28)26-15-9-10-17(16-26)21-24-25(2)23(29)27(21)18-11-5-4-6-12-18/h4-8,11-14,17H,3,9-10,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHIVVXKGWXSIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCCC(C2)C3=NN(C(=O)N3C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7lambda6-Thia-1-azaspiro[4.4]nonane 7,7-dioxide;hydrochloride](/img/structure/B2956466.png)
![2-(benzylsulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2956469.png)


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2956478.png)
![ethyl N-[(2Z)-2-{[(morpholin-4-yl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2956480.png)

![1-[5-(6-Cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2956482.png)

![N-[(5-chloro-2-methoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2956485.png)
![N-[3-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2956486.png)



